molecular formula C27H34ClN3O2S2 B12728608 Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride CAS No. 124473-30-9

Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride

Cat. No.: B12728608
CAS No.: 124473-30-9
M. Wt: 532.2 g/mol
InChI Key: CEMOLVHEGJKRQG-UHFFFAOYSA-M
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Description

Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride: is a complex organic compound with a unique structure that combines a pyridinium ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride typically involves multiple steps:

    Formation of the Pyridinium Ring: The pyridinium ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The cyclopentyldithio, methoxy, and methyl groups are introduced through specific reactions, such as alkylation and substitution.

    Final Assembly: The final compound is assembled by combining the pyridinium ring with the indenoimidazolyl moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4-methoxy-3-methyl-2-[(propyldithio)methyl]-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride
  • Pyridinium, 4-methoxy-3-methyl-2-[(butyldithio)methyl]-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride

Uniqueness

Pyridinium, 2-((cyclopentyldithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

124473-30-9

Molecular Formula

C27H34ClN3O2S2

Molecular Weight

532.2 g/mol

IUPAC Name

2-[2-[(cyclopentyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one;chloride

InChI

InChI=1S/C27H34N3O2S2.ClH/c1-16-22(15-33-34-17-9-7-8-10-17)30(12-11-23(16)32-6)25-28-20-13-18-19(14-21(20)29-25)27(4,5)24(31)26(18,2)3;/h11-14,17H,7-10,15H2,1-6H3,(H,28,29);1H/q+1;/p-1

InChI Key

CEMOLVHEGJKRQG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[N+](=C1CSSC2CCCC2)C3=NC4=C(N3)C=C5C(=C4)C(C(=O)C5(C)C)(C)C)OC.[Cl-]

Origin of Product

United States

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